molecular formula C24H22FN3O3S B2808556 N-(2-ethyl-6-methylphenyl)-2-(3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide CAS No. 1252877-65-8

N-(2-ethyl-6-methylphenyl)-2-(3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide

Número de catálogo: B2808556
Número CAS: 1252877-65-8
Peso molecular: 451.52
Clave InChI: AFJUGZTUTHLQHV-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-(2-ethyl-6-methylphenyl)-2-(3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide This compound features a thieno[3,2-d]pyrimidinone core, substituted at position 3 with a 4-fluorobenzyl group and at position 1 with an acetamide-linked 2-ethyl-6-methylphenyl moiety. Its molecular formula is C₂₃H₂₁N₃O₂S (MW: 403.5 g/mol), with one H-bond donor and four H-bond acceptors, indicating moderate polarity .

Propiedades

Número CAS

1252877-65-8

Fórmula molecular

C24H22FN3O3S

Peso molecular

451.52

Nombre IUPAC

N-(2-ethyl-6-methylphenyl)-2-[3-[(4-fluorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]acetamide

InChI

InChI=1S/C24H22FN3O3S/c1-3-17-6-4-5-15(2)21(17)26-20(29)14-27-19-11-12-32-22(19)23(30)28(24(27)31)13-16-7-9-18(25)10-8-16/h4-12H,3,13-14H2,1-2H3,(H,26,29)

Clave InChI

AFJUGZTUTHLQHV-UHFFFAOYSA-N

SMILES

CCC1=CC=CC(=C1NC(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC=C(C=C4)F)SC=C3)C

Solubilidad

not available

Origen del producto

United States

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Table 1: Structural and Physicochemical Comparisons

Compound Name / ID Core Structure Substituents (Position) Molecular Formula MW (g/mol) Key Features Reference
Target Compound Thieno[3,2-d]pyrimidin-4-one 3-(4-Fluorobenzyl), 1-(acetamide-aryl) C₂₃H₂₁N₃O₂S 403.5 Fluorinated benzyl; bulky aryl group
N-(2,4-Difluorophenyl)-2-((3-ethyl-5,6-dimethyl-4-oxo-thieno[2,3-d]pyrimidin-2-yl)thio)acetamide (577962-34-6) Thieno[2,3-d]pyrimidin-4-one 3-Ethyl, 5,6-dimethyl; 2-(thioacetamide) C₂₁H₂₁F₂N₃O₂S₂ 449.5 Thioether linkage; difluorophenyl
2-((3-Ethyl-5,6-dimethyl-4-oxo-thieno[2,3-d]pyrimidin-2-yl)thio)-N-(2-ethylphenyl)acetamide (585551-77-5) Thieno[2,3-d]pyrimidin-4-one 3-Ethyl, 5,6-dimethyl; 2-(thioacetamide) C₂₃H₂₆N₄O₂S₂ 470.6 Ethylphenyl; thioether
N-(3,4-Difluorophenyl)-2-((3-ethyl-5,6-dimethyl-4-oxo-thieno[2,3-d]pyrimidin-2-yl)thio)acetamide (618427-59-1) Thieno[2,3-d]pyrimidin-4-one 3-Ethyl, 5,6-dimethyl; 3,4-difluorophenyl C₂₁H₂₀F₂N₄O₂S₂ 467.5 Difluorophenyl; thioether
2-(4-(4-Fluorophenyl)pyrimidin-2-ylamino)-N-phenylacetamide (4j) Pyrimidine 4-Fluorophenyl; acetamide C₁₈H₁₅FN₄O 338.3 Pyrimidine core; simpler substituents

Key Structural Differences and Implications

Core Heterocycle: The target compound’s thieno[3,2-d]pyrimidinone core differs from analogs with thieno[2,3-d]pyrimidinone (e.g., 577962-34-6) in ring fusion orientation, altering electronic distribution and planarity. This may affect binding to biological targets like kinases or enzymes .

Substituent Effects :

  • Fluorine Position : The target’s 4-fluorobenzyl group vs. 2,4-difluorophenyl (577962-34-6) or 3,4-difluorophenyl (618427-59-1) modifies electron-withdrawing effects and steric interactions. Para-fluorine in the benzyl group may enhance membrane permeability compared to ortho/meta substitutions .
  • Linkage Type : The target’s oxygen-based linkage (acetamide) vs. thioether in analogs (e.g., 585551-77-5) impacts oxidation susceptibility and hydrogen-bonding capacity .

Biological Activity: While direct bioactivity data for the target compound is unavailable in the evidence, analogs with thienopyrimidinone cores (e.g., 618427-59-1) are often explored as kinase inhibitors or antimicrobial agents due to their planar, heteroaromatic structures . Compounds with fluorophenyl groups (e.g., 4j) show moderate cytotoxicity, suggesting the target’s fluorobenzyl substituent may confer similar properties .

Research Findings and SAR Insights

  • Fluorine Substitution : Fluorine at the para position (target compound) optimizes electronic effects without excessive steric hindrance, whereas ortho/meta fluorine (e.g., 618427-59-1) may reduce binding pocket compatibility .
  • Thienopyrimidinone vs.
  • Acetamide Linker : The N-(2-ethyl-6-methylphenyl)acetamide group in the target compound introduces steric bulk, which may prolong metabolic half-life compared to smaller aryl groups (e.g., phenyl in 4j) .

Q & A

Q. Advanced Research Focus

  • Pharmacokinetics : Rodent models (Sprague-Dawley rats) for bioavailability studies via oral/intravenous administration. Blood samples analyzed by LC-MS/MS to determine t½, Cmax, and AUC.
  • Toxicity screening : Zebrafish embryos for acute toxicity (LC50) and mammalian models (e.g., BALB/c mice) for subchronic dosing (28 days) with histopathology and serum biochemistry.
  • ADMET prediction : Tools like SwissADME to forecast logP (lipophilicity) and CYP450 inhibition. For example, a logP >3.5 in analogs correlated with hepatotoxicity in murine models .

How should researchers address contradictory bioactivity data across studies?

Advanced Research Focus
Contradictions often arise from assay variability or off-target effects. Mitigation strategies include:

  • Standardized protocols : Replicate assays in triplicate using the same cell line (e.g., HepG2 for cytotoxicity).
  • Orthogonal validation : Confirm results with alternate methods (e.g., flow cytometry for apoptosis vs. MTT assay).
  • Meta-analysis : Compare data across studies using tools like RevMan to identify confounding factors (e.g., serum concentration in cell culture).
    A 2023 study resolved discrepancies in IC50 values (5–20 µM range) by standardizing cell passage number and serum-free conditions .

What computational tools are recommended for optimizing this compound’s solubility and stability?

Q. Advanced Research Focus

  • Solubility prediction : Use Schrödinger’s QikProp to calculate aqueous solubility (logS). Introducing hydrophilic groups (e.g., -OH, -SO3H) at the acetamide moiety improved logS from -4.2 to -3.5 in analogs.
  • Degradation studies : Forced degradation under acidic/alkaline conditions (HCl/NaOH, 70°C) followed by LC-MS to identify breakdown products.
  • Molecular dynamics (MD) : Simulations (AMBER) to assess conformational stability in physiological environments.
    A 2024 study linked the 4-fluorobenzyl group’s electron-withdrawing effect to enhanced hydrolytic stability compared to methoxy derivatives .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.